molecular formula C24H38O3 B5421680 3-hydroxychol-5-en-24-oic acid

3-hydroxychol-5-en-24-oic acid

Cat. No.: B5421680
M. Wt: 374.6 g/mol
InChI Key: HIAJCGFYHIANNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxychol-5-en-24-oic acid typically involves the oxidation of cholesterol. One common method is the use of chromium trioxide in acetic acid, which oxidizes cholesterol to this compound. Another method involves the use of potassium permanganate in an alkaline medium .

Industrial Production Methods

Industrial production of this compound often involves the microbial oxidation of cholesterol. Specific strains of bacteria or fungi are used to convert cholesterol into this compound through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

3-hydroxychol-5-en-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, anhydrides, and amines.

Major Products Formed

Scientific Research Applications

3-hydroxychol-5-en-24-oic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other bile acids and steroids.

    Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Used in the production of detergents and emulsifiers

Mechanism of Action

3-hydroxychol-5-en-24-oic acid exerts its effects primarily through its role in bile acid metabolism. It is converted into chenodeoxycholic acid, which acts on the farnesoid X receptor (FXR) in the liver and intestines. Activation of FXR regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Chenodeoxycholic acid
  • Cholic acid
  • Ursodeoxycholic acid
  • Lithocholic acid

Uniqueness

3-hydroxychol-5-en-24-oic acid is unique due to its specific role as a precursor for chenodeoxycholic acid. Unlike other bile acids, it is a monohydroxy bile acid and serves as an intermediate in the biosynthesis of more complex bile acids .

Properties

IUPAC Name

4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAJCGFYHIANNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863511
Record name 3-Hydroxychol-5-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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